4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione
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Overview
Description
4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione is a heterocyclic compound that features a 1,2,4-triazole ring and a thiane-1,1-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione typically involves the reaction of 3-amino-1,2,4-triazole with a suitable thiane-1,1-dione precursor. The reaction conditions often include the use of solvents such as acetonitrile or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Scientific Research Applications
4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Agrochemistry: It is studied for its herbicidal properties and potential use in controlling weeds in non-food crops.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives and thiane-1,1-dione analogs, such as:
- 3-Amino-1,2,4-triazole
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness
4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione is unique due to its combined structural features of a triazole ring and a thiane-1,1-dione moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H12N4O2S |
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Molecular Weight |
216.26 g/mol |
IUPAC Name |
1-(1,1-dioxothian-4-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H12N4O2S/c8-7-9-5-11(10-7)6-1-3-14(12,13)4-2-6/h5-6H,1-4H2,(H2,8,10) |
InChI Key |
ZUOWYRWXFVARNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2C=NC(=N2)N |
Origin of Product |
United States |
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